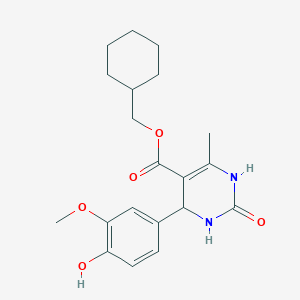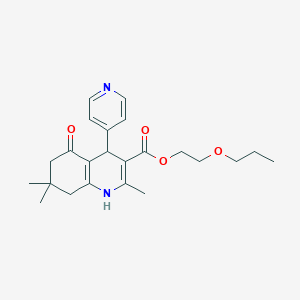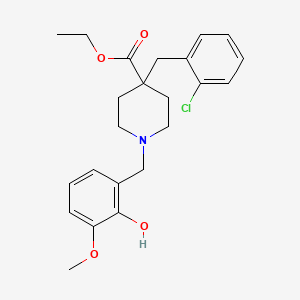![molecular formula C17H18BrClO3 B5206592 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5206592.png)
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene, also known as BCP, is a chemical compound that has been widely studied for its potential applications in scientific research. BCP is a selective estrogen receptor modulator (SERM), meaning it can selectively target estrogen receptors in different tissues, leading to a variety of physiological effects.
Mécanisme D'action
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene acts as a SERM by selectively targeting estrogen receptors in different tissues. In breast tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can act as an estrogen antagonist, inhibiting the growth of estrogen-dependent breast cancer cells. In bone tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can act as an estrogen agonist, promoting bone growth and reducing the risk of osteoporosis. In cardiovascular tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can act as an estrogen agonist, reducing the risk of cardiovascular disease.
Biochemical and Physiological Effects:
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to have a variety of biochemical and physiological effects. In breast tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can inhibit the growth of estrogen-dependent breast cancer cells by blocking the binding of estrogen to its receptor. In bone tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can promote bone growth and reduce the risk of osteoporosis by stimulating the production of bone cells. In cardiovascular tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can reduce the risk of cardiovascular disease by reducing inflammation and improving lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene in lab experiments is its selective targeting of estrogen receptors in different tissues. This allows researchers to study the effects of estrogen on specific tissues without affecting other tissues. However, one limitation of using 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene is its potential toxicity, as high doses of 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene have been shown to cause liver damage in animal studies.
Orientations Futures
There are many potential future directions for research involving 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene. One area of interest is its potential use in breast cancer prevention and treatment. Another area of interest is its potential use in bone health research, as 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to promote bone growth and reduce the risk of osteoporosis. Additionally, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene may have potential applications in cardiovascular disease research, as it has been shown to reduce inflammation and improve lipid metabolism. Further research is needed to fully understand the potential applications of 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene in scientific research.
Méthodes De Synthèse
The synthesis of 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene involves the reaction of 4-bromo-2-chloro-1-nitrobenzene with 3-methoxyphenol and 4-bromo-1-chlorobutane in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene in high purity.
Applications De Recherche Scientifique
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene has been extensively studied for its potential applications in scientific research. Its ability to selectively target estrogen receptors in different tissues has led to its use in a variety of studies, including breast cancer research, bone health research, and cardiovascular disease research.
Propriétés
IUPAC Name |
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClO3/c1-20-14-5-4-6-15(12-14)21-9-2-3-10-22-17-8-7-13(18)11-16(17)19/h4-8,11-12H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNFFVACNIYSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea](/img/structure/B5206515.png)
![6-({[4-(acetylamino)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5206518.png)
![4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5206523.png)
![N-(5-chloro-2-methoxyphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5206539.png)

![N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5206575.png)


![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide](/img/structure/B5206606.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)
![1-(2-fluorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5206621.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)
![N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5206630.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206638.png)